

Application of Dipropyl Adipate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropyl adipate*

Cat. No.: *B086888*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl adipate (DPA) is a diester of propyl alcohol and adipic acid, widely utilized in the pharmaceutical and cosmetic industries as an excipient. Its primary functions in drug delivery systems include acting as an emollient, a solvent, and a penetration enhancer, particularly in topical and transdermal formulations. Its non-greasy feel, good solubility for various active pharmaceutical ingredients (APIs), and ability to improve the spreadability and absorption of formulations make it a valuable component in the development of various drug delivery platforms.^[1] This document provides detailed application notes and experimental protocols for the use of **dipropyl adipate** in drug delivery systems.

Physicochemical Properties of Dipropyl Adipate

A clear understanding of the physicochemical properties of **dipropyl adipate** is essential for formulation development.

Property	Value	Reference
Molecular Formula	C12H22O4	[2][3]
Molecular Weight	230.30 g/mol	[2][4]
Appearance	Colorless clear liquid	[5]
Solubility	Very slightly soluble in water; Soluble in alcohol	[2][5]
Specific Gravity	0.979 - 0.983 @ 20°C	[5]
Boiling Point	273 - 274 °C	[5]
Melting Point	-15.7 °C	[5]

Applications in Drug Delivery

Dipropyl adipate is a versatile excipient with several key applications in drug delivery systems:

- Topical Formulations (Creams, Gels, Lotions): As an emollient, it imparts a smooth and non-greasy texture, improving patient compliance. Its solvent properties aid in the dissolution and uniform distribution of lipophilic drugs within the formulation.
- Transdermal Drug Delivery: **Dipropyl adipate** can act as a penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.[6][7][8][9]
- Microemulsions: It can serve as the oil phase in the formulation of microemulsions, which are thermodynamically stable systems capable of solubilizing both hydrophilic and lipophilic drugs, thereby enhancing their delivery.[10][11][12][13][14]
- Oral and Parenteral Formulations: While less common, it can be used as a plasticizer or solvent in some oral and injectable formulations.

Quantitative Data on Performance

The following table summarizes available quantitative data on the effect of **dipropyl adipate** on drug permeation.

Drug	Formulation Detail	Key Finding	Reference
Propofol	Transdermal delivery system with diisopropyl adipate as a permeation enhancer.	Diisopropyl adipate enhanced the permeation of propofol across porcine skin.	
Tacrolimus	Topical composition with diisopropyl adipate as a component of the oil phase.	The formulation is designed to deliver tacrolimus into the skin with good aesthetic properties and mildness.	[15]

Experimental Protocols

Protocol 1: Preparation of a Topical Gel Formulation with Dipropyl Adipate

This protocol describes the preparation of a basic hydroalcoholic gel containing **dipropyl adipate** for topical drug delivery.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Dipropyl Adipate**
- Carbomer (e.g., Carbopol 940)
- Ethanol (95%)
- Triethanolamine
- Purified Water

Procedure:

- Carbomer Dispersion: Disperse the carbomer in a mixture of purified water and ethanol with continuous stirring until a lump-free dispersion is obtained.
- API and Oil Phase Preparation: In a separate container, dissolve the API in **dipropyl adipate**. Gentle heating may be applied if necessary to aid dissolution.
- Gel Formation: Slowly add the API-**dipropyl adipate** solution to the carbomer dispersion with continuous stirring.
- Neutralization: Neutralize the gel by adding triethanolamine dropwise while monitoring the pH. A target pH of 6.5-7.0 is generally suitable for topical application.
- Final Mixing: Continue stirring until a homogenous and transparent gel is formed.

Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cells

This protocol outlines a standard method for evaluating the in vitro release and permeation of a drug from a topical formulation containing **dipropyl adipate**.

Materials:

- Franz diffusion cells
- Synthetic membrane (e.g., polysulfone) or excised skin (e.g., porcine ear skin)
- Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
- Topical formulation from Protocol 1
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification

Procedure:

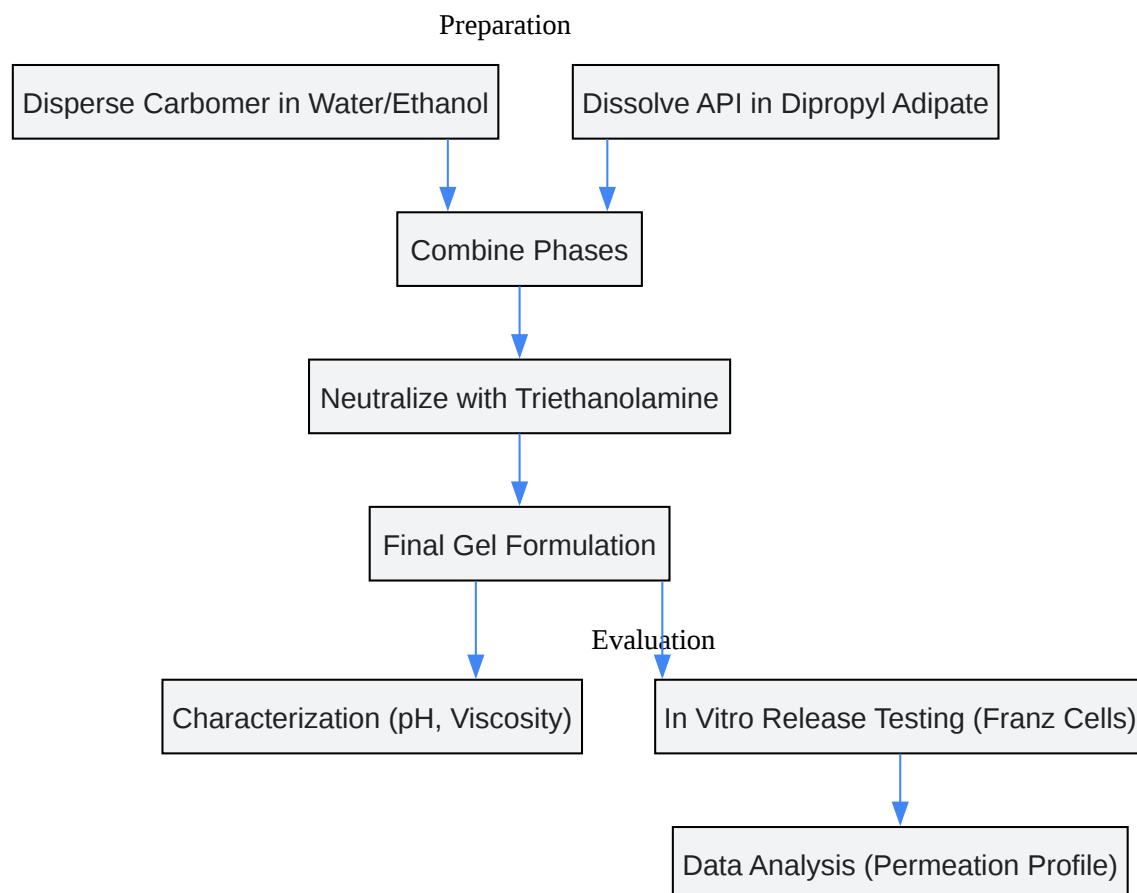
- Cell Setup: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

- Receptor Phase: Fill the receptor compartment with degassed receptor medium and maintain the temperature at 32°C to mimic skin surface temperature.
- Sample Application: Apply a known amount of the topical formulation (e.g., 100 mg) to the surface of the membrane in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
- Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) and plot it against time. The slope of the linear portion of the curve represents the steady-state flux.

Protocol 3: Preparation of a Microemulsion with Dipropyl Adipate

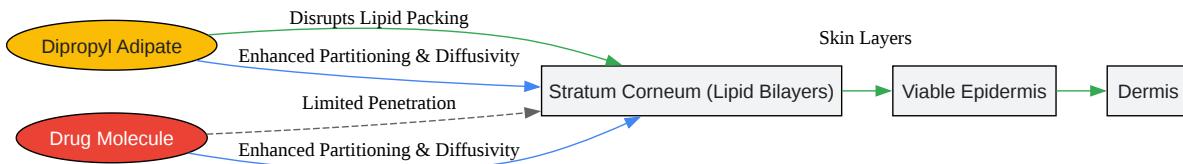
This protocol describes the construction of a pseudo-ternary phase diagram to identify microemulsion regions for a system containing **dipropyl adipate**.

Materials:


- **Dipropyl Adipate** (Oil Phase)
- Surfactant (e.g., Tween 80)
- Co-surfactant (e.g., Propylene Glycol)
- Purified Water (Aqueous Phase)

Procedure:

- Surfactant/Co-surfactant Mixtures: Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).


- Titration: For each Smix ratio, prepare different weight ratios of the oil phase (**dipropyl adipate**) and the Smix (e.g., 1:9, 2:8, ..., 9:1).
- Water Titration: Titrate each oil/Smix mixture with water dropwise under constant stirring.
- Phase Diagram Construction: Observe the mixtures for transparency and flowability. Plot the percentages of oil, water, and Smix on a ternary phase diagram to delineate the microemulsion region.
- Drug Loading: Once the microemulsion region is identified, the drug can be incorporated by dissolving it in the appropriate phase (oil or water) before the emulsification process.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Preparation and Evaluation of a Topical Gel with **Dipropyl Adipate**.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Dipropyl Adipate** as a Penetration Enhancer.

Biocompatibility and Safety

Dipropyl adipate is generally considered safe for topical use and has a long history of use in cosmetic and personal care products.^[4] However, for any new pharmaceutical formulation, it is crucial to conduct appropriate biocompatibility and toxicity studies to ensure the safety of the final drug product.

Conclusion

Dipropyl adipate is a functional excipient with valuable applications in drug delivery, particularly for topical and transdermal systems. Its properties as a solvent, emollient, and penetration enhancer can be leveraged to develop effective and aesthetically pleasing formulations. The provided protocols offer a starting point for the incorporation and evaluation of **dipropyl adipate** in novel drug delivery systems. Further research into its potential in other delivery routes and with a wider range of APIs is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dipropyl Adipate | C12H22O4 | CID 7790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Diisopropyl Adipate | C12H22O4 | CID 23368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dipropyl adipate, 106-19-4 [thegoodscentscopy.com]
- 6. jddtonline.info [jddtonline.info]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Preparation of prospective plant oil derived micro-emulsion vehicles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Evaluation of Microemulsions for Transdermal Delivery of Insulin - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 12. Preparation and evaluation of microemulsion formulations of naproxen for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. jddtonline.info [jddtonline.info]
- 15. CN109069418A - topical composition comprising tacrolimus - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application of Dipropyl Adipate in Drug Delivery Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086888#application-of-dipropyl-adipate-in-drug-delivery-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com